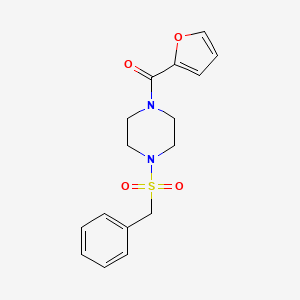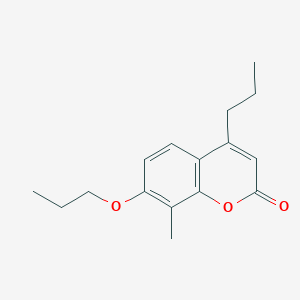![molecular formula C24H20N2O B3947969 3-benzyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3947969.png)
3-benzyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone
Vue d'ensemble
Description
3-benzyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone, also known as BMQ, is a synthetic organic compound that belongs to the quinazolinone family. It has been extensively studied for its potential applications in the field of medicinal chemistry. BMQ exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties.
Mécanisme D'action
The exact mechanism of action of 3-benzyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation and cancer progression. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects
This compound exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). This compound also exhibits antioxidant activity by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. It has been shown to have a protective effect against oxidative stress-induced damage in various cell types. This compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
3-benzyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone has several advantages as a research tool. It exhibits a wide range of biological activities, making it a versatile compound for studying various signaling pathways and biological processes. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, there are some limitations to using this compound in lab experiments. It has low solubility in water, which can limit its use in aqueous-based assays. This compound is also relatively unstable under acidic conditions, which can affect its biological activity.
Orientations Futures
There are several future directions for 3-benzyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone research. One area of interest is the development of this compound analogs with improved solubility and stability. Another area of interest is the identification of the exact molecular targets of this compound and the signaling pathways involved in its biological activities. This compound has also shown potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further research is needed to determine the efficacy and safety of this compound as a therapeutic agent in preclinical and clinical studies.
Applications De Recherche Scientifique
3-benzyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. This compound has been shown to have a protective effect against oxidative stress-induced damage in various cell types. It also exhibits antimicrobial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
3-benzyl-2-[2-(2-methylphenyl)ethenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-18-9-5-6-12-20(18)15-16-23-25-22-14-8-7-13-21(22)24(27)26(23)17-19-10-3-2-4-11-19/h2-16H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQVNMDGTSCSFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-chlorophenyl)-11-[4-(dimethylamino)phenyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3947887.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine oxalate](/img/structure/B3947894.png)

![N-{1-(1H-1,2,3-benzotriazol-1-yl)-2-[(4-chlorophenyl)thio]propyl}-2-pyridinamine](/img/structure/B3947896.png)
![4-(6-benzoyl-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenyl acetate](/img/structure/B3947903.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B3947916.png)
![2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B3947923.png)

![2-(4-chlorophenyl)-2-oxoethyl 3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B3947935.png)
![4-butoxy-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide](/img/structure/B3947940.png)

![1-(4-ethylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947971.png)

![3-ethyl-5-[(4H-1,2,4-triazol-3-ylthio)methyl]dihydro-2(3H)-furanone](/img/structure/B3947975.png)